molecular formula C14H8N2O6 B8725399 1-Amino-4,5-dihydroxy-8-nitroanthraquinone CAS No. 24069-55-4

1-Amino-4,5-dihydroxy-8-nitroanthraquinone

Cat. No. B8725399
CAS RN: 24069-55-4
M. Wt: 300.22 g/mol
InChI Key: XHTBQEDDFNUDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048199

Procedure details

50 parts of o-dichlorobenzene, 8.25 parts of 1,8-dinitro-4,5-dihydroxyanthraquinone and 3.5 parts of pyrogallol are heated for 3 hours at 150° C while stirring. Then 3.5 parts of pyrogallol is introduced and the reaction mixture is heated for another 7 hours at 150° C. After the reaction mixture has been cooled to 60° C it is diluted with 120 parts of methanol and cooled to ambient temperature. The precipitated reduction product is suction filtered, washed with methanol and hot water and dried. 5.3 parts of 1-amino-8-nitro-4,5-dihydroxyanthraquinone is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1Cl.[N+:9]([C:12]1[C:25]2[C:24](=[O:26])[C:23]3[C:18](=[C:19]([OH:30])[CH:20]=[CH:21][C:22]=3[N+:27]([O-])=O)[C:17](=[O:31])[C:16]=2[C:15]([OH:32])=[CH:14][CH:13]=1)([O-:11])=[O:10].C1(C=CC=C(O)C=1O)O>CO>[NH2:27][C:22]1[C:23]2[C:24](=[O:26])[C:25]3[C:16](=[C:15]([OH:32])[CH:14]=[CH:13][C:12]=3[N+:9]([O-:11])=[O:10])[C:17](=[O:31])[C:18]=2[C:19]([OH:30])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)[N+](=O)[O-])O)=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has been cooled to 60° C it
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol and hot water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)[N+](=O)[O-])O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.